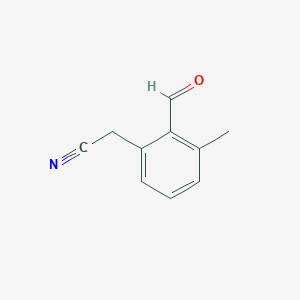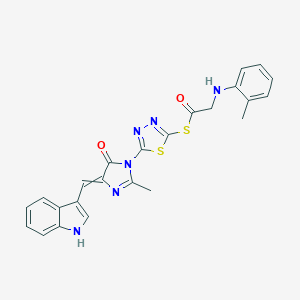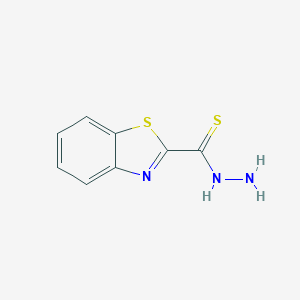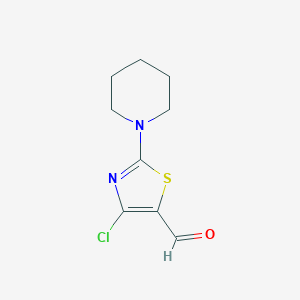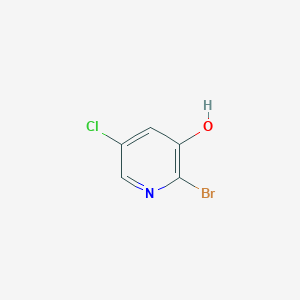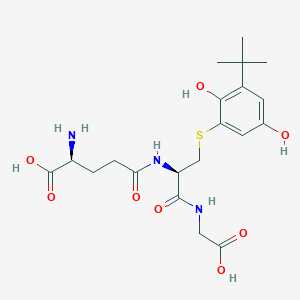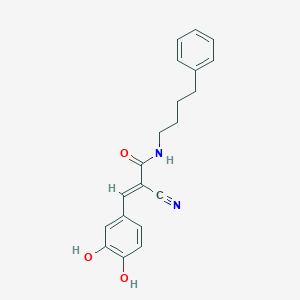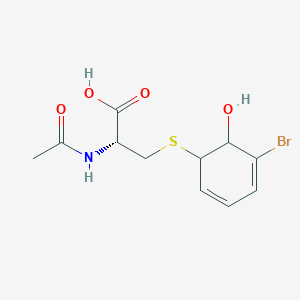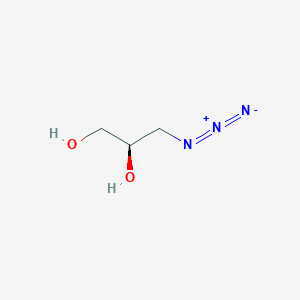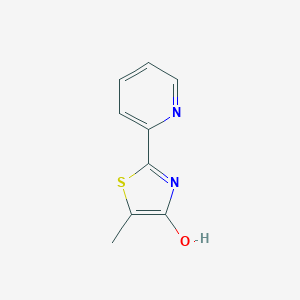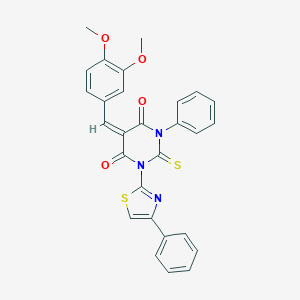
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound is also known as thiazolopyrimidinedione and is synthesized using various methods.
Mechanism Of Action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis through the activation of caspase-3 and caspase-9. The compound also inhibits the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- are not fully understood. However, studies have shown that the compound has cytotoxic effects on cancer cells and induces apoptosis. The compound has also been shown to have catalytic activity in various reactions.
Advantages And Limitations For Lab Experiments
The advantages of using 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- in lab experiments include its potential as an anticancer agent and its catalytic activity in various reactions. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo-. These include further studies on the compound's mechanism of action, its potential as a photochromic material, and its catalytic activity in various reactions. Additionally, further studies on the compound's potential as an anticancer agent and its toxicity are needed to fully understand its potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- involves the reaction of 2-thioxo-4,5-dihydro-1H-imidazole-4,5-dione with 2-aminothiophenol and 3,4-dimethoxybenzaldehyde in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is purified using column chromatography.
Scientific Research Applications
The compound has shown potential in various scientific research applications, including drug discovery, material science, and catalysis. In drug discovery, the compound has been studied for its potential as an anticancer agent. Studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis. In material science, the compound has been studied for its potential as a photochromic material. The compound has also been studied for its catalytic activity in various reactions.
properties
CAS RN |
139356-82-4 |
|---|---|
Product Name |
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- |
Molecular Formula |
C28H21N3O4S2 |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C28H21N3O4S2/c1-34-23-14-13-18(16-24(23)35-2)15-21-25(32)30(20-11-7-4-8-12-20)28(36)31(26(21)33)27-29-22(17-37-27)19-9-5-3-6-10-19/h3-17H,1-2H3/b21-15+ |
InChI Key |
SFTRBXBVUHVPIG-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)N(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5)OC |
synonyms |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-phenyl-3-(4-phenyl-1,3-thi azol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



